1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

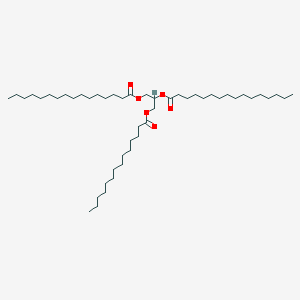

1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol: is a triacylglycérol qui contient de l'acide palmitique aux positions sn-1 et sn-2 et de l'acide myristique à la position sn-3 . C'est un composé que l'on trouve dans la graisse du lait de vache . Ce composé est connu pour son rôle en biochimie lipidique et a diverses applications dans la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: Le 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant le glycérol et les acides gras correspondants (acide palmitique et acide myristique). La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux .

Méthodes de production industrielle: En milieu industriel, la production de 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol implique l'estérification enzymatique du glycérol avec l'acide palmitique et l'acide myristique. Les enzymes lipases sont couramment utilisées pour catalyser la réaction dans des conditions contrôlées de température et de pH .

Analyse Des Réactions Chimiques

Types de réactions: Le 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol subit diverses réactions chimiques, notamment:

Réactifs et conditions courantes:

Hydrolyse: Eau, acide (par exemple, acide chlorhydrique) ou base (par exemple, hydroxyde de sodium) sous reflux.

Principaux produits formés:

Hydrolyse: Glycérol, acide palmitique et acide myristique.

Oxydation: Peroxydes et autres produits de dégradation oxydative.

4. Applications de la recherche scientifique

Chimie: Le 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol est utilisé comme composé modèle dans les études sur l'oxydation et l'hydrolyse des lipides . Il aide à comprendre le comportement des triacylglycérols dans diverses conditions chimiques.

Biologie: En recherche biologique, ce composé est utilisé pour étudier le métabolisme des lipides et le rôle d'acides gras spécifiques dans les processus cellulaires . Il est également utilisé dans la formulation de systèmes d'administration de médicaments à base de lipides .

Médecine: Le 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol est étudié pour son potentiel dans le développement de médicaments et de nutraceutiques à base de lipides . Il est également utilisé dans des études relatives à la santé cardiovasculaire et à l'impact des graisses alimentaires .

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de cosmétiques et de produits de soin personnels en raison de ses propriétés émollientes . Il est également utilisé dans l'industrie alimentaire comme composant de certains mélanges de graisses .

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol implique son interaction avec les voies métaboliques des lipides. Il est hydrolysé par les lipases pour libérer des acides gras libres et du glycérol, qui sont ensuite utilisés dans divers processus métaboliques . L'acide palmitique et l'acide myristique libérés du composé peuvent être incorporés dans les membranes cellulaires ou utilisés comme sources d'énergie .

Applications De Recherche Scientifique

Chemistry: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol is used as a model compound in studies of lipid oxidation and hydrolysis . It helps in understanding the behavior of triacylglycerols under various chemical conditions.

Biology: In biological research, this compound is used to study lipid metabolism and the role of specific fatty acids in cellular processes . It is also used in the formulation of lipid-based drug delivery systems .

Medicine: this compound is investigated for its potential in developing lipid-based therapeutics and nutraceuticals . It is also used in studies related to cardiovascular health and the impact of dietary fats .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties . It is also used in the food industry as a component of certain fat blends .

Mécanisme D'action

The mechanism of action of 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The palmitic acid and myristic acid released from the compound can be incorporated into cellular membranes or used as energy sources .

Comparaison Avec Des Composés Similaires

Composés similaires:

1,2-Dipalmitoyl-3-Stéaroyl-rac-glycérol: Contient de l'acide stéarique au lieu de l'acide myristique à la position sn-3.

1,2-Dimyristoyl-3-palmitoyl-rac-glycérol: Contient de l'acide myristique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3.

1,2-Dipalmitoyl-3-Oléoyl-rac-glycérol: Contient de l'acide oléique au lieu de l'acide myristique à la position sn-3.

Unicité: Le 1,2-Dipalmitoyl-3-Myristoyl-rac-glycérol est unique en raison de sa combinaison spécifique d'acide palmitique et d'acide myristique, qui lui confère des propriétés physiques et chimiques distinctes. Cette combinaison influence son point de fusion, sa solubilité et sa réactivité par rapport à d'autres triacylglycérols .

Propriétés

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 |

Source

|

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 |

Source

|

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.